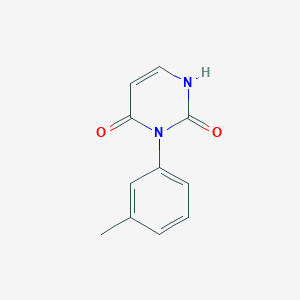
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a dimethylamino group, a benzoyl group, and a methylphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of 4-(Dimethylamino)benzoyl chloride with 5-methylphenyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of acrylates often involves continuous flow processes to ensure high efficiency and yield. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor can achieve excellent conversions within a short reaction time . This method minimizes the formation of unwanted side products and allows for the efficient handling of the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with thermo-pH responsivity.
Biomedical Applications: The compound can be incorporated into polymers for drug delivery systems due to its ability to form stimuli-responsive polymersomes.
Material Science: It is used in the development of smart materials that respond to environmental changes such as temperature and pH.
Mecanismo De Acción
The mechanism by which 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The dimethylamino group can interact with various molecular targets, leading to changes in the physical properties of the polymer. For example, the ionization of the dimethylamino group can alter the hydrophilicity of the polymer, making it responsive to pH changes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure and is also used in the synthesis of stimuli-responsive polymers.
4-Acetylphenyl acrylate: Another acrylate used in the preparation of functional polymers.
Uniqueness
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is unique due to the presence of both the dimethylamino and benzoyl groups, which provide distinct chemical properties. These groups contribute to its ability to form polymers with specific responses to environmental stimuli, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
[2-[4-(dimethylamino)benzoyl]-5-methylphenyl] prop-2-enoate |
InChI |
InChI=1S/C19H19NO3/c1-5-18(21)23-17-12-13(2)6-11-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |
Clave InChI |
DGUTVDACCHMXHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)





![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)

![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357399.png)


![2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13357440.png)

